![molecular formula C10H12IN5 B1322277 1-シクロペンチル-3-ヨード-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 330794-31-5](/img/structure/B1322277.png)
1-シクロペンチル-3-ヨード-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン
概要
説明
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C10H12IN5. This compound is notable for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a cyclopentyl group and an iodine atom. It is used in various scientific research applications due to its potential biological activities.
科学的研究の応用
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation . Additionally, 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can alter gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This binding leads to the inhibition of CDK2 activity, resulting in the accumulation of unphosphorylated target proteins and subsequent cell cycle arrest . Additionally, 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit other kinases involved in cell signaling pathways, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The temporal effects of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been studied in various laboratory settings. Over time, this compound has been shown to maintain its stability and potency under controlled conditions . In in vitro studies, prolonged exposure to 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine resulted in sustained inhibition of CDK2 activity and continuous cell cycle arrest . In in vivo studies, the compound demonstrated long-term effects on tumor growth, with significant reductions in tumor size observed over extended treatment periods .
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The therapeutic window for 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is narrow, and careful dose optimization is required to achieve maximum efficacy with minimal adverse effects .
Metabolic Pathways
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative deiodination and cyclopentyl ring hydroxylation, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the reaction of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with cyclopentyl iodide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under an inert atmosphere . The reaction is typically carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as improved reaction efficiency, cost-effectiveness, and safety measures.
化学反応の分析
Types of Reactions
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Buchwald-Hartwig coupling, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-cyclopentyl-3-azido-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
類似化合物との比較
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the cyclopentyl group but shares the pyrazolo[3,4-d]pyrimidine core and iodine substitution.
1-cyclopentyl-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the cyclopentyl group and the iodine atom, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a kinase inhibitor and its utility in various chemical reactions.
特性
IUPAC Name |
1-cyclopentyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c11-8-7-9(12)13-5-14-10(7)16(15-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKEMBOLNWAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625081 | |
| Record name | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-31-5 | |
| Record name | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


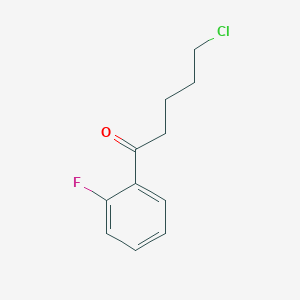
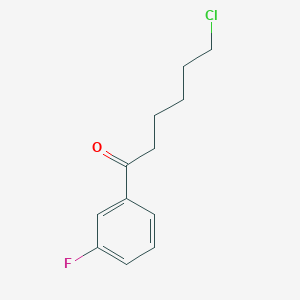
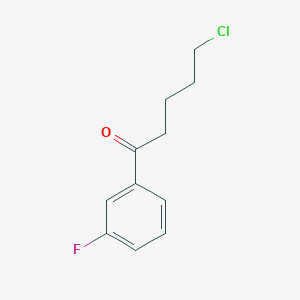
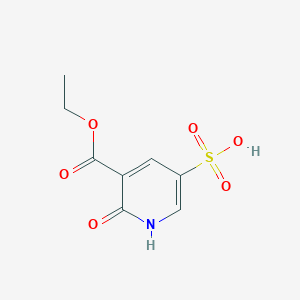
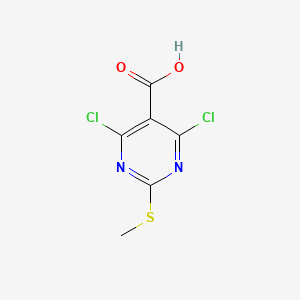

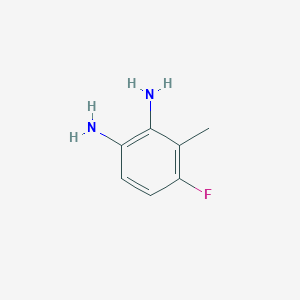
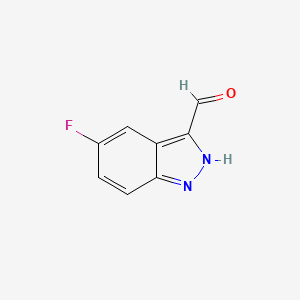
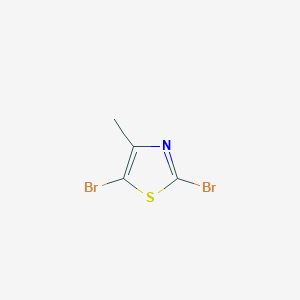
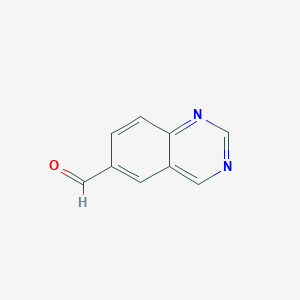
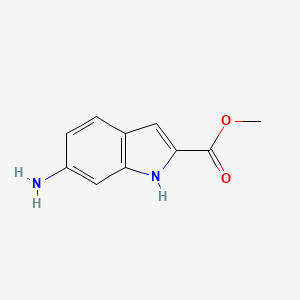
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)
